![molecular formula C8H11Cl2F3 B3040614 (1,2-Dichlorotrifluoroethyl)cyclohexane CAS No. 219904-98-0](/img/structure/B3040614.png)
(1,2-Dichlorotrifluoroethyl)cyclohexane
Overview
Description
“(1,2-Dichlorotrifluoroethyl)cyclohexane” is a chemical compound with the molecular formula C8H11Cl2F3 . It has an average mass of 235.074 Da and a monoisotopic mass of 234.018997 Da . This compound is used for research and development purposes .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of “(1,2-Dichlorotrifluoroethyl)cyclohexane”. It is a product for proteomics research .Molecular Structure Analysis
The molecular structure of “(1,2-Dichlorotrifluoroethyl)cyclohexane” consists of 8 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 3 fluorine atoms .Scientific Research Applications
Oxidation and Auto-Ignition of Cyclohexane Derivatives
Research on the oxidation and auto-ignition of cyclohexane and its derivatives, such as cyclohexene, has shown the pathways leading to benzene formation at temperatures between 600 K to 900 K. This study provides insights into the low-temperature oxidation processes, highlighting the complex reaction mechanisms involving cyclohexane and its structural variants (Lemaire, Ribaucour, Carlier, & Minetti, 2001).
Stereochemical Transformations in Cyclohexene Derivatives
Stereochemical aspects of cyclohexene derivatives, such as the formation and trifluoroacetolysis of allylic bis(trimethylsilyl)cyclohexenes, have been explored. This research sheds light on the intricate stereochemical transformations that these compounds undergo, contributing to the understanding of their chemical behavior and potential applications in synthetic chemistry (Wickham & Kitching, 1983).
Catalytic Oxidation of Cyclohexene and Cyclohexane
Studies have been conducted on the catalytic oxidation of styrene, cyclohexene, and cyclohexane using zeolite-Y encapsulated metal complexes. This research demonstrates the efficiency of these complexes in the oxidation process, offering potential applications in the production of industrially relevant compounds (Maurya, Chandrakar, & Chand, 2007).
Environmental Exposure to Brominated Flame Retardants
Identification of brominated flame retardants in environmental samples highlights the potential environmental impact and bioaccumulation of these compounds. Research in this area contributes to the understanding of the ecological and health implications of using such flame retardants (Tomy et al., 2008).
properties
IUPAC Name |
(1,2-dichloro-1,2,2-trifluoroethyl)cyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2F3/c9-7(11,8(10,12)13)6-4-2-1-3-5-6/h6H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMQOCVGFBDYTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(F)(F)Cl)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336807 | |
Record name | (1,2-Dichloro-1,2,2-trifluoroethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
219904-98-0 | |
Record name | (1,2-Dichloro-1,2,2-trifluoroethyl)cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219904-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,2-Dichloro-1,2,2-trifluoroethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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